molecular formula C16H16N4O4S B8770236 1H-Pyrrolo[2,3-b]pyridine-2-methanamine, N,N-dimethyl-5-nitro-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine-2-methanamine, N,N-dimethyl-5-nitro-1-(phenylsulfonyl)-

Cat. No.: B8770236
M. Wt: 360.4 g/mol
InChI Key: SOMZQWAOXKUGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-b]pyridine-2-methanamine, N,N-dimethyl-5-nitro-1-(phenylsulfonyl)- is a useful research compound. Its molecular formula is C16H16N4O4S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine-2-methanamine, N,N-dimethyl-5-nitro-1-(phenylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine-2-methanamine, N,N-dimethyl-5-nitro-1-(phenylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H16N4O4S

Molecular Weight

360.4 g/mol

IUPAC Name

1-[1-(benzenesulfonyl)-5-nitropyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C16H16N4O4S/c1-18(2)11-14-9-12-8-13(20(21)22)10-17-16(12)19(14)25(23,24)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3

InChI Key

SOMZQWAOXKUGLL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC2=CC(=CN=C2N1S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A round-bottom flask was charged with 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (0.30 g, 0.91 mmol), dimethylamine hydrochloride salt (0.10 g, 1.27 mmol), trimethoxymethane (0.99 mL, 9.1 mmol), sodium triacetoxyborohydride (0.25 g, 1.18 mmol), sodium acetate (0.10 g, 1.27 mmol) and 1,2-dichloroethane (9.0 mL). The mixture was stirred at room temperature for 24 hours, after which saturated aqueous sodium bicarbonate was added, then dichloromethane. The layers were separated. The aqueous layer was extracted twice with dichloromethane. The organic layers were dried with sodium sulfate, filtered and concentrated in vacuo. The crude was purified by flash chromatography to afford N,N-dimethyl-1-(5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine (0.16 g, 49%).
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